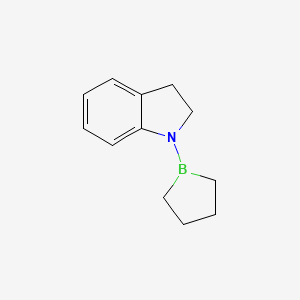![molecular formula C17H19N5O B15165911 5-[2-(6-Amino-3H-purin-3-yl)ethyl]-6-methyl-2,3-dihydro-1H-inden-4-ol CAS No. 189955-38-2](/img/structure/B15165911.png)
5-[2-(6-Amino-3H-purin-3-yl)ethyl]-6-methyl-2,3-dihydro-1H-inden-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[2-(6-Amino-3H-purin-3-yl)ethyl]-6-methyl-2,3-dihydro-1H-inden-4-ol is a complex organic compound that features a purine derivative linked to an indene structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(6-Amino-3H-purin-3-yl)ethyl]-6-methyl-2,3-dihydro-1H-inden-4-ol typically involves multiple steps:
Formation of the Indene Moiety: The indene structure can be synthesized through a series of cyclization reactions starting from simple aromatic precursors.
Attachment of the Purine Derivative: The purine derivative is introduced through nucleophilic substitution reactions, often involving halogenated intermediates.
Final Coupling: The final step involves coupling the purine derivative with the indene moiety under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indene moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the purine ring, potentially converting it to dihydropurine derivatives.
Substitution: The compound can participate in substitution reactions, especially at the amino group of the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Halogenated reagents and bases like sodium hydroxide are often employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropurine derivatives.
Substitution: Various substituted purine derivatives.
科学研究应用
5-[2-(6-Amino-3H-purin-3-yl)ethyl]-6-methyl-2,3-dihydro-1H-inden-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in various chemical processes.
作用机制
The mechanism of action of 5-[2-(6-Amino-3H-purin-3-yl)ethyl]-6-methyl-2,3-dihydro-1H-inden-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The purine moiety can mimic natural nucleotides, allowing the compound to interfere with nucleic acid synthesis and function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with similar structural features.
Indole Derivatives: Compounds containing an indole moiety, which share some structural similarities with the indene part of the compound.
Uniqueness
5-[2-(6-Amino-3H-purin-3-yl)ethyl]-6-methyl-2,3-dihydro-1H-inden-4-ol is unique due to its combination of a purine derivative and an indene structure. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications.
属性
CAS 编号 |
189955-38-2 |
|---|---|
分子式 |
C17H19N5O |
分子量 |
309.4 g/mol |
IUPAC 名称 |
5-[2-(6-imino-7H-purin-3-yl)ethyl]-6-methyl-2,3-dihydro-1H-inden-4-ol |
InChI |
InChI=1S/C17H19N5O/c1-10-7-11-3-2-4-13(11)15(23)12(10)5-6-22-9-21-16(18)14-17(22)20-8-19-14/h7-9,18,23H,2-6H2,1H3,(H,19,20) |
InChI 键 |
CYMVSMKJFRDMRB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(CCC2)C(=C1CCN3C=NC(=N)C4=C3N=CN4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



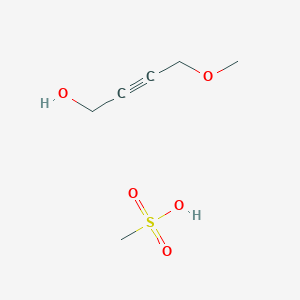
![4-[4-(3-Methylphenyl)-2-(4-methylthiophen-2-yl)-1,3-thiazol-5-yl]-N-[(naphthalen-2-yl)methyl]pyridin-2-amine](/img/structure/B15165853.png)
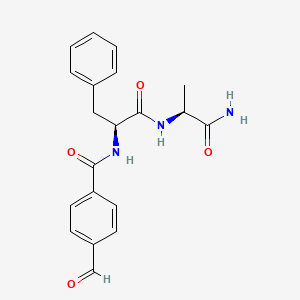
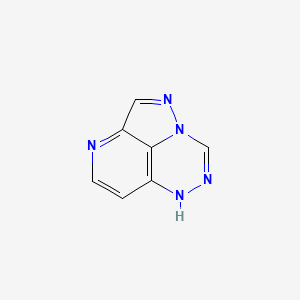
![1-(4-Methylphenyl)-2-[(3-phenylprop-2-en-1-yl)oxy]ethan-1-one](/img/structure/B15165866.png)
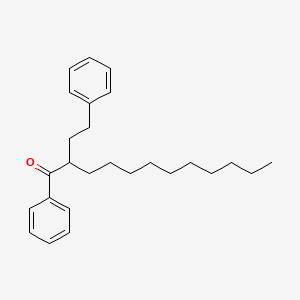
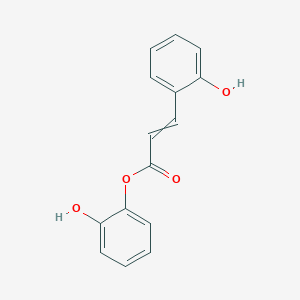
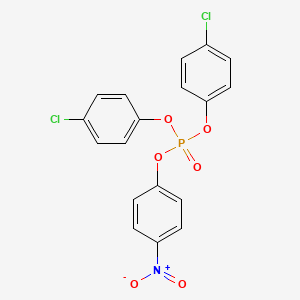
![Thiourea, N-[2-(ethenyloxy)ethyl]-N'-[3-(triethylsilyl)propyl]-](/img/structure/B15165890.png)
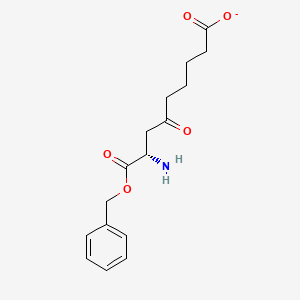
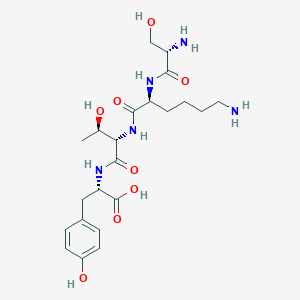
![2,2,6,6-Tetramethyl-1-[(1-phenylhex-5-EN-1-YL)oxy]piperidine](/img/structure/B15165919.png)
